Methyl 4-methoxy-3,5-dimethylbenzoate
Overview
Description
Methyl 4-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C₁₁H₁₄O₃. It is an ester derived from 4-methoxy-3,5-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-3,5-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methoxy-3,5-dimethylbenzoic acid.
Reduction: 4-methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3,5-dimethylbenzoate is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the manufacture of fragrances, flavorings, and other aromatic compounds.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that exert various effects. The pathways involved include ester hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Similar in structure but lacks the methoxy group.
Methyl 4-methoxybenzoate: Similar but lacks the dimethyl groups.
Methyl 4-amino-3,5-dimethylbenzoate: Contains an amino group instead of a methoxy group.
Uniqueness
Methyl 4-methoxy-3,5-dimethylbenzoate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which imparts distinct chemical and physical properties. These functional groups influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 4-methoxy-3,5-dimethylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)6-8(2)10(7)13-3/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIYLYQKYBDORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221775 | |
Record name | Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70347-05-6 | |
Record name | Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70347-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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